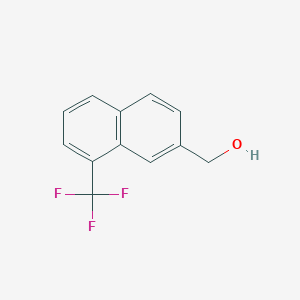

1-(Trifluoromethyl)naphthalene-7-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Trifluoromethyl)naphthalene-7-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-7-methanol can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a catalyst. The reaction conditions often include the use of a solvent like dichloromethane and a base such as potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding naphthalene derivative without the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride or organolithium compounds in anhydrous conditions.

Major Products:

Oxidation: Formation of 1-(Trifluoromethyl)naphthalene-7-carboxylic acid.

Reduction: Formation of naphthalene-7-methanol.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-7-methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-7-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.

Naphthalene-7-methanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1-(Trifluoromethyl)benzene: A simpler aromatic compound with different applications and reactivity.

Uniqueness: 1-(Trifluoromethyl)naphthalene-7-methanol is unique due to the presence of both the trifluoromethyl and methanol groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

1-(Trifluoromethyl)naphthalene-7-methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a trifluoromethyl group and a hydroxymethyl group. The presence of fluorine atoms typically enhances the biological activity and stability of organic compounds, making them attractive for therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with naphthalene structures often exhibit significant antimicrobial properties. For instance, studies on related naphthalene derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

2. Anticancer Activity

The anticancer potential of naphthalene derivatives has been widely studied. For example, a series of naphthalene-substituted triazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism of action typically involves cell cycle arrest and induction of apoptosis.

Case Study: Cytotoxicity Evaluation

- Compound Tested : this compound

- Cell Lines : MDA-MB-231 (breast cancer), A549 (lung cancer)

- Results : Induced apoptosis at concentrations > 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | TBD | Apoptosis induction |

| A549 | TBD | Cell cycle arrest |

3. Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. Preliminary studies on this compound suggest low toxicity against normal human cell lines, indicating its potential as a therapeutic agent with minimal side effects.

Structure-Activity Relationship (SAR)

The biological activity of naphthalene derivatives is often influenced by their structural modifications. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, which can improve binding affinity to biological targets.

SAR Insights:

- Lipophilicity : Higher lipophilicity generally correlates with increased membrane permeability.

- Fluorine Substitution : Enhances metabolic stability and can improve interactions with target proteins.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(trifluoromethyl)naphthalene-7-methanol to improve yield and purity?

- Methodology :

- Use halogenated naphthalene precursors (e.g., 7-hydroxynaphthalene derivatives) and trifluoromethylation reagents like trifluoromethyl iodide or copper-mediated cross-coupling reactions .

- Control reaction conditions (temperature: 60–80°C; solvent: tetrahydrofuran or dichloromethane) to minimize side reactions .

- Purify intermediates via column chromatography and confirm structural integrity using 1H-NMR and 19F-NMR .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : Use 1H-, 13C-, and 19F-NMR to confirm substitution patterns and functional groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular formula validation .

- X-ray Crystallography : Resolve molecular geometry and bond lengths to understand steric effects of the trifluoromethyl group .

Q. How should researchers design preliminary toxicological studies for this compound?

- Methodology :

- Follow ATSDR guidelines for naphthalene derivatives: prioritize in vitro assays (e.g., Ames test for mutagenicity) and acute toxicity studies in rodents (oral/inhalation routes) .

- Use inclusion criteria from Table B-1 () to select relevant endpoints (e.g., hepatic, respiratory effects).

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s toxicological pathways?

- Methodology :

- Conduct in vivo metabolomics to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using LC-MS/MS .

- Apply ATSDR’s systematic review framework (Steps 4–8 in ) to assess dose-response relationships and mechanistic plausibility.

- Use knockout rodent models to study cytochrome P450 (CYP2F2) involvement in bioactivation .

Q. How can contradictory data on metabolic stability be resolved?

- Methodology :

- Perform risk-of-bias assessments using tools like Table C-6/C-7 () to evaluate study design (e.g., randomization, dose reporting).

- Replicate experiments under standardized conditions (e.g., ISO 10993-22 for in vitro metabolism assays) .

- Use computational models (QSAR, molecular docking) to predict metabolic hotspots and compare with empirical data .

Q. What strategies are effective for studying environmental partitioning and degradation?

- Methodology :

- Measure octanol-water partition coefficients (logP) to predict bioaccumulation potential .

- Conduct photolysis experiments under UV light (λ = 254 nm) to assess degradation kinetics in water/soil matrices .

- Monitor airborne particulate matter using GC-MS to evaluate atmospheric persistence .

Q. How can computational modeling aid in predicting biological activity?

- Methodology :

- Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites .

- Apply molecular dynamics simulations to study interactions with biological targets (e.g., enzyme active sites) .

- Validate predictions with in vitro binding assays (e.g., fluorescence polarization for protein-ligand affinity) .

Q. What biomarkers are suitable for monitoring occupational exposure?

- Methodology :

- Identify urinary metabolites (e.g., hydroxylated derivatives) via untargeted metabolomics in exposed populations .

- Use LC-HRMS to detect adducts with glutathione or hemoglobin as biomarkers of oxidative stress .

Q. How can interspecies differences in toxicity be addressed for risk assessment?

- Methodology :

- Compare metabolic profiles across species (e.g., human hepatocytes vs. rodent microsomes) using in vitro systems .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose metrics .

Properties

Molecular Formula |

C12H9F3O |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

[8-(trifluoromethyl)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2 |

InChI Key |

XYKKQKDRJDYROF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CO)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.